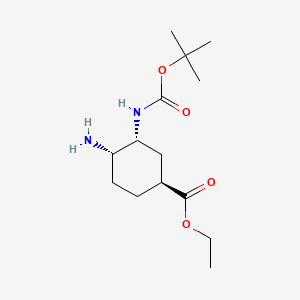

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

Vue d'ensemble

Description

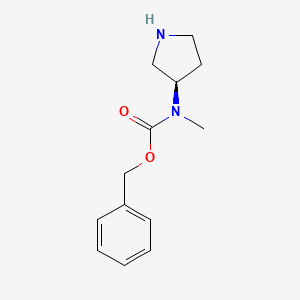

“(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester” is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 . It is an intermediate in the synthesis of Edoxaban-d6, an anticoagulant drug that acts as a direct factor Xa inhibitor .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 393.0±42.0 °C and a predicted density of 1.09±0.1 g/cm3 . Its pKa value, a measure of acid strength, is predicted to be 11.88±0.60 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ring-Closing Metathesis in Synthesis : This compound is involved in the ring-closing metathesis-based synthesis of complex molecules like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. This process benefits from the use of L-serine as a starting material, offering an alternative to (-)-shikimic acid or (-)-quinic acid, commonly used in such syntheses. The approach involves key steps like ring-closing metathesis and diastereoselective Grignard reactions, with two-dimensional NMR studies confirming the absolute configurations of the key intermediates (Cong & Yao, 2006).

Biocatalytic Asymmetric Synthesis : The compound plays a crucial role in the biocatalytic asymmetric synthesis of key chiral intermediates in the creation of hepatitis C virus (HCV) NS3/4A protease inhibitors. In a study, bacterial strains like Sphingomonas aquatilis were isolated and screened for esterase activity, successfully used for the asymmetric synthesis of vinyl-ACCA, a derivative of the compound (Zhu et al., 2018).

Polyester Synthesis : This compound contributes to the development of hydrophilic aliphatic polyesters. The synthesis involves generating cyclic esters containing protected functional groups (hydroxyl, bishydroxyl, amino, and carboxyl), crucial in the creation of new materials with diverse applications (Trollsås et al., 2000).

Synthesis of β-Oligopeptides : The compound is utilized in the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, contributing to the understanding of peptide structures and their potential applications in drug development (Abele, Seiler, & Seebach, 1999).

Synthesis of Amino Acid Derivatives : The compound aids in the enantioselective synthesis of amino acids like trans-2-aminocyclohexanecarboxylic acid, a critical building block for helical β-peptides. This synthesis leverages simple procedures involving cyclization, amide formation, and Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).

Application in Material Science

Degradable Polycationic Materials : The compound is instrumental in the development of degradable polycationic materials with tunable charge densities and hydrophilicities. Its derivatives serve as monomers in the polymerization processes to create materials with potential biomedical applications (Thomas, Lipscomb, & Mahanthappa, 2012).

Bifunctional Macrocycles Synthesis : It is used in the synthesis of bifunctional macrocyclic tetraamines, leading to the development of poly(amino carboxylate) chelating agents. Such agents have significant implications in the field of bioconjugate chemistry, particularly in medical imaging and drug delivery systems (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Synthesis of Heterocyclic Compounds : Involvement in the synthesis of heterocyclic compounds using ethenetricarboxylic acid diesters, contributing to the development of morpholine-derived heterocycles, a class of compounds with extensive applications in pharmaceuticals (Yamazaki, Iwata, & Fukushima, 2009).

Safety And Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWAQGKVYHZJCJ-GARJFASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580997 | |

| Record name | Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester | |

CAS RN |

480449-84-1 | |

| Record name | Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester](/img/structure/B1612400.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)

![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)